molecular formula C21H22N4O2 B2548032 N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-phenylpropanamide CAS No. 946302-77-8

N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-phenylpropanamide

Cat. No. B2548032
CAS RN: 946302-77-8
M. Wt: 362.433
InChI Key: PGHRQPCNCLLNDV-UHFFFAOYSA-N
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Description

The compound N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-phenylpropanamide is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. One of the key features of this compound is the presence of a pyrimidine ring that is substituted with methoxy and methyl groups, as well as an amide linkage to a phenyl group. This structure suggests that the compound could have interesting chemical properties and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related pyrimidine derivatives has been reported in the literature. For instance, 4-(4-Aminophenyl)-2,6-diphenylpyrimidine was synthesized through the reaction of an enone with benzamidine, leading to various transformations at the amino group . Although the exact synthesis of N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-phenylpropanamide is not detailed, similar synthetic routes could potentially be employed, involving the acylation of aminopyrimidine derivatives with appropriate acid chlorides or anhydrides to form the amide bond.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be complex and is often studied using techniques such as single crystal X-ray diffraction. For example, the crystal and molecular structure of N′-(4,6-diphenylpyrimidin-2-yl)-2-methylpropanoic hydrazide was elucidated using this method . This suggests that the molecular structure of N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-phenylpropanamide could similarly be studied to gain insights into its three-dimensional conformation and potential intermolecular interactions.

Chemical Reactions Analysis

Pyrimidine derivatives are known to undergo various chemical reactions. The amino group in such compounds can be modified to yield N-acyl derivatives, among other products . Additionally, reactions with other reagents can lead to the formation of different heterocyclic systems, such as imidazo[1,5-a]pyrimidines and imidazo[4,5-b]pyridines, when treated with polyphosphoric acid (PPA) . These reactions highlight the reactivity of the amino group and the potential for further functionalization of the pyrimidine core in N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-phenylpropanamide.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-phenylpropanamide are not provided, related compounds can offer some insights. Pyrimidine derivatives often exhibit unique properties due to their aromaticity and the presence of substituents that can affect their polarity, solubility, and reactivity. The methoxy and methyl groups could influence the electron distribution within the molecule, potentially affecting its chemical behavior and interaction with biological targets.

Scientific Research Applications

Discovery of Met Kinase Inhibitors

Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, closely related to the queried compound, were identified as potent Met kinase inhibitors. These compounds demonstrated significant tumor stasis in Met-dependent human gastric carcinoma models following oral administration, highlighting their potential in cancer therapy (Schroeder et al., 2009).

Antiviral Activity of Pyrimidine Derivatives

2,4-Diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, structurally related to the compound of interest, showed marked inhibition against retrovirus replication in cell culture. Notably, these derivatives exhibited significant antiretroviral activity comparable to reference drugs, underscoring their potential in developing new antiretroviral therapies (Hocková et al., 2003).

Synthesis of Analgesic and Anti-inflammatory Agents

Synthesis of 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines was achieved, with some compounds emerging as more potent than standard drugs in analgesic and anti-inflammatory models. These findings suggest a promising direction for developing new therapeutic agents in pain management and inflammation control (Chhabria et al., 2007).

Electrochemical Transformation in Organic Synthesis

The electrochemical transformation of 5-amino-6-methyl-3-phenylpyrimidin-4(3H)-one was studied, illustrating the potential of electrochemical methods in organic synthesis for generating novel compounds. This research provides insights into the versatility of pyrimidine derivatives in chemical synthesis and potential pharmaceutical applications (Matsuura et al., 1992).

Anticancer Activity of Pyrazolopyrimidines

A novel series of pyrazolopyrimidine derivatives exhibited pronounced anticancer activity, indicating the utility of pyrimidine scaffolds in the development of new anticancer agents. This study underscores the ongoing importance of pyrimidine derivatives in medicinal chemistry research (Rahmouni et al., 2016).

properties

IUPAC Name

N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2/c1-15-22-19(14-21(23-15)27-2)24-17-9-11-18(12-10-17)25-20(26)13-8-16-6-4-3-5-7-16/h3-7,9-12,14H,8,13H2,1-2H3,(H,25,26)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGHRQPCNCLLNDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-phenylpropanamide

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